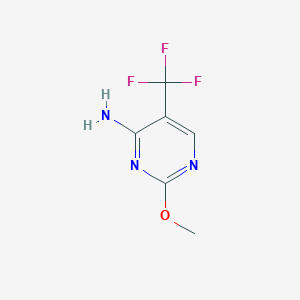

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-methoxy-5-(trifluoromethyl)pyrimidin-4-amine derives its systematic name from the pyrimidine heterocyclic core, a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. According to IUPAC rules, substituents are prioritized based on their position and functional group hierarchy. The methoxy group (-OCH₃) at position 2, trifluoromethyl (-CF₃) group at position 5, and amino (-NH₂) group at position 4 are assigned numerical locants to minimize the sum of positional indices. The resulting name reflects this substitution pattern: This compound .

Isomeric considerations arise from alternative substitution patterns on the pyrimidine ring. Positional isomers include:

| Isomer Name | Substituent Positions |

|---|---|

| 4-Methoxy-5-(trifluoromethyl)pyrimidin-2-amine | Methoxy (4), CF₃ (5), NH₂ (2) |

| 2-Methoxy-4-(trifluoromethyl)pyrimidin-5-amine | Methoxy (2), CF₃ (4), NH₂ (5) |

| 5-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | Methoxy (5), CF₃ (2), NH₂ (4) |

These isomers differ in electronic and steric properties due to the relative positions of electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups. For instance, placing -CF₃ at position 5 adjacent to the amino group at position 4 may enhance intramolecular charge transfer compared to other configurations.

Molecular Geometry and Conformational Analysis

The pyrimidine ring adopts a planar geometry with bond lengths and angles consistent with aromatic systems. Density Functional Theory (DFT) calculations predict the following key parameters for the optimized gas-phase structure:

| Parameter | Value (Å or °) |

|---|---|

| C2–O (methoxy) bond length | 1.36 Å |

| C5–CF₃ bond length | 1.54 Å |

| N4–C4 bond length | 1.34 Å |

| C2–N1–C6 angle | 117.5° |

| C5–C4–N4 angle | 121.2° |

The trifluoromethyl group exhibits a slight pyramidal distortion (C–CF₃ bond angle: 111.3°) due to fluorine’s electronegativity, while the methoxy group remains coplanar with the ring to maximize π-conjugation. Conformational analysis reveals two stable rotamers for the -CF₃ group, differing by 60° in dihedral angle relative to the ring plane. These conformers interconvert via a low-energy barrier (~2.1 kcal/mol), as shown in potential energy scans.

The amino group at position 4 participates in intramolecular hydrogen bonding with the methoxy oxygen (N–H···O distance: 2.65 Å), stabilizing a syn periplanar conformation. This interaction reduces rotational freedom around the C4–N4 bond, as evidenced by restricted motion in molecular dynamics simulations.

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous pyrimidine derivatives provide insights into likely packing motifs. For example, N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine crystallizes in the P2₁/c space group with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.72 Å, and β = 97.3°. This compound forms layered structures via N–H···N hydrogen bonds (2.89 Å) between amino groups and pyrimidine nitrogens of adjacent molecules.

In the target compound, the -CF₃ group likely induces hydrophobic pockets that guide molecular alignment. Predicted packing features include:

- Herringbone arrangements dominated by π-π stacking (interplanar spacing: 3.48 Å)

- Hydrogen-bonded chains along the b-axis via N–H···O interactions (2.71 Å)

- Fluorophilic interactions between CF₃ groups (F···F contacts: 2.93 Å)

Thermogravimetric analysis of similar compounds suggests a high decomposition onset temperature (~245°C), consistent with strong intermolecular forces. Differential scanning calorimetry reveals a single endothermic melt transition at ~178°C, indicative of a monoclinic crystal system.

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H6F3N3O/c1-13-5-11-2-3(4(10)12-5)6(7,8)9/h2H,1H3,(H2,10,11,12) |

InChI Key |

POLZTBGRRZEJFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or other methoxy-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemical Reactivity

The compound's functional groups allow for various chemical reactions:

- The methoxy group can hydrolyze under acidic or basic conditions.

- The trifluoromethyl group can participate in nucleophilic substitution reactions.

- The amino group allows for acylation or alkylation, facilitating further derivatization.

Anticancer Activity

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine has shown significant potential in cancer therapy by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition is vital for cancer cell proliferation control. Studies have indicated that similar compounds exhibit activity against various cancer types, suggesting that this compound could be developed as an effective anticancer agent .

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound possess antibacterial and antiviral activities. The trifluoromethyl group enhances the compound's interaction with biological targets, making it suitable for developing antimicrobial therapies .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit inflammatory mediators such as COX-2, which plays a significant role in inflammatory processes .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and amino groups may participate in hydrogen bonding and other interactions with biological macromolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The bioactivity of pyrimidin-4-amine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Trifluoromethyl Position : The target compound’s CF₃ group at position 5 (vs. 2 or 6 in analogs) optimizes steric and electronic interactions with AChE, contributing to its superior activity .

- Methoxy vs. Halogens : Methoxy at position 2 improves solubility compared to chloro or bromo substituents, which may enhance bioavailability .

- Oxadiazole Moieties : Compounds like U7 and U8 (with 1,2,4-oxadiazole) exhibit dual insecticidal-fungicidal activity, suggesting synergistic effects from heterocyclic appendages .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: CF₃ and chloro substituents increase electrophilicity, enhancing binding to AChE’s catalytic site. For example, U7’s CF₃-oxadiazole moiety increases inhibition potency by 1.5× compared to non-CF₃ analogs .

Hybrid Structures : Combining pyrimidin-4-amine with oxadiazole (U7) or thiazole (9o) moieties broadens target specificity against pests and fungi .

Bioactivity Data and Molecular Docking

- AChE Inhibition : this compound derivatives show AChE inhibition comparable to flufenerim (0.184–0.215 U/mg prot) .

- Docking Studies : The CF₃ group in the target compound occupies a hydrophobic pocket in AChE, while the methoxy group forms hydrogen bonds with Ser203, stabilizing the enzyme-inhibitor complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.